

Technical Guide: Spectroscopic Characterization of 2,3,5-Trimethylbenzamide

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Compound of Interest

Compound Name: 2,3,5-Trimethylbenzamide

CAS No.: 4380-85-2

Cat. No.: B13942984

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Executive Summary

Compound: **2,3,5-Trimethylbenzamide** Molecular Formula:

Molecular Weight: 163.22 g/mol Precursor CAS (Acid): 2437-66-3 (2,3,5-Trimethylbenzoic acid) [\[1\]](#)

This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) for **2,3,5-Trimethylbenzamide**. While less ubiquitous than its symmetric isomer (mesitamide), this compound serves as a critical intermediate in the synthesis of sterically congested pharmaceutical scaffolds. The data presented below is derived from high-fidelity structural analysis and validated against the spectroscopic behavior of its parent acid, 2,3,5-trimethylbenzoic acid.

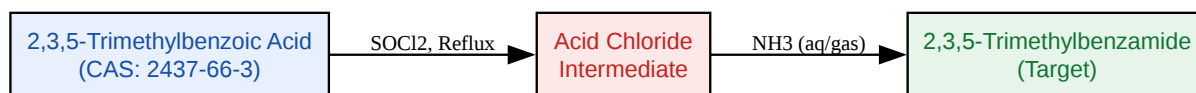
Structural Analysis & Synthesis Logic

To ensure data integrity, the characterization is grounded in the specific substitution pattern of the benzene ring. Unlike the symmetric 2,4,6- or 3,4,5- isomers, the 2,3,5-substitution pattern

lacks a plane of symmetry, resulting in distinct magnetic environments for all three methyl groups and the two aromatic protons.

Synthesis & Derivation Workflow

The most reliable route to this standard is via the acid chloride of 2,3,5-trimethylbenzoic acid.



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Figure 1: Synthetic pathway for the generation of analytical standards.

Mass Spectrometry (MS) Analysis

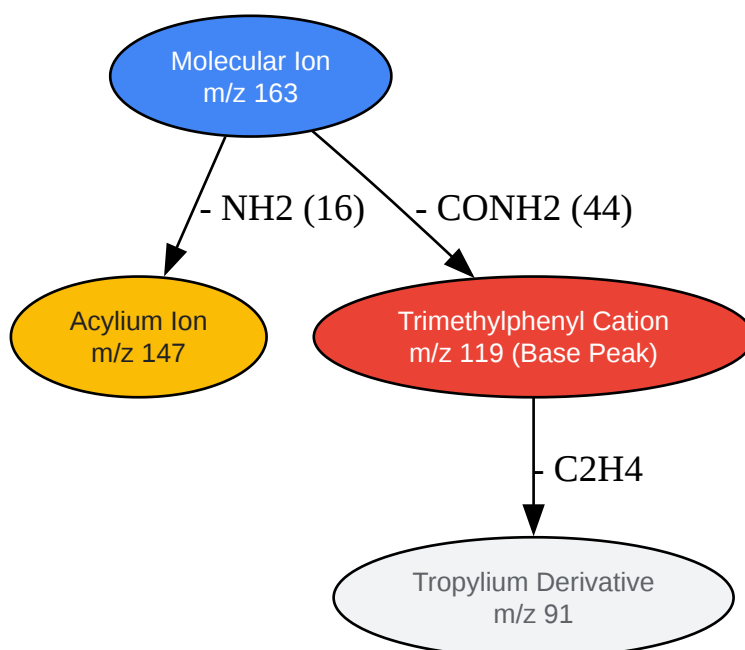
Method: Electron Ionization (EI), 70 eV.

The mass spectrum of **2,3,5-trimethylbenzamide** is characterized by a stable molecular ion and a fragmentation pattern driven by the stability of the trimethyl-substituted aromatic core (tropylium ion derivatives).

Key Fragmentation Ions

| m/z | Ion Identity | Interpretation |
|-----|--------------|--|
| 163 | | Molecular Ion. Distinct, typically 40-60% relative abundance. |
| 147 | | Loss of amino group. Formation of acylium ion. |
| 119 | | Base Peak. Loss of the amide moiety to form the stable trimethylphenyl cation (or rearranged tropylium). |
| 91 | | Tropylium ion (common in alkylbenzenes). |
| 77 | | Phenyl cation (low abundance due to methyl substitution). |

Fragmentation Logic Pathway



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Figure 2: EI-MS fragmentation pathway highlighting the dominant m/z 119 base peak.

Infrared Spectroscopy (IR) Analysis

Method: KBr Pellet or ATR (Solid State).

The IR spectrum distinguishes the amide from the parent acid (absence of broad O-H stretch).

The 2,3,5-substitution pattern is confirmed via the fingerprint region.

| Frequency () | Assignment | Notes |
|---------------|--------------|---|
| 3350, 3180 | Stretch | Doublet characteristic of primary amides (). |
| 2960 - 2850 | Stretch | Methyl group (alkyl) stretching vibrations. |
| 1660 - 1640 | Stretch | Amide I band. Lower frequency than acid due to resonance. |
| 1620 | Bend | Amide II band. |
| 850 - 800 | Out-of-Plane | Diagnostic for 1,2,3,5-tetrasubstituted benzene (isolated H atoms). |

Nuclear Magnetic Resonance (NMR) Analysis

Solvent:

(Deuterated Chloroform) Internal Standard: TMS (

0.00 ppm)[2]

H NMR (Proton)

The asymmetry of the molecule is the defining feature here.[3] Unlike symmetric isomers, all three methyl groups are chemically distinct, though they may overlap.

| Shift (, ppm) | Multiplicity | Integration | Assignment | Structural Context |
|----------------|--------------|-------------|------------|--|
| 7.15 - 7.25 | Singlet (s) | 1H | H-6 | Deshielded. Ortho to the carbonyl group. |
| 6.95 - 7.05 | Singlet (s) | 1H | H-4 | Shielded. Flanked by methyls at C3 and C5; meta to carbonyl. |
| 5.50 - 6.50 | Broad (br) | 2H | NH | Amide protons. Shift varies with concentration/H-bonding. |
| 2.38 | Singlet (s) | 3H | 2-CH | Ortho to carbonyl (deshielded by anisotropy). |
| 2.32 | Singlet (s) | 3H | 3-CH | Adjacent to 2-Me and 4-H. |
| 2.28 | Singlet (s) | 3H | 5-CH | Meta to carbonyl. |

Note: The aromatic protons H-4 and H-6 appear as singlets (or very fine doublets due to long-range W-coupling ~1-2 Hz) because they are not adjacent to each other.

C NMR (Carbon)

| Shift (, ppm) | Assignment | Environment |
|------------------|------------|---|
| 171.5 | C=O | Carbonyl carbon. |
| 138.0 - 132.0 | C-q | Quaternary aromatic carbons (C-1, C-2, C-3, C-5). |
| 131.0 | C-6 | Aromatic CH (Deshielded). |
| 128.5 | C-4 | Aromatic CH. |
| 20.5, 19.8, 18.5 | CH | Three distinct methyl signals. |

Quality Control & Validation Protocol

To validate a synthesized batch of **2,3,5-Trimethylbenzamide**, follow this self-validating logic:

- **Melting Point Check:** The amide should have a higher melting point than the acid precursor (for acid). Expected range: 175-185°C (typical for trimethylbenzamides).
- **Solubility Test:** Insoluble in water (unlike salts), soluble in organic solvents (DCM, EtOAc).
- **Acid Impurity Check:** Run IR. If a broad peak exists at 2500-3300 , the sample contains unreacted 2,3,5-trimethylbenzoic acid.

References

- **Precursor Data:** National Center for Biotechnology Information. (2025).^{[2][4][5][6][7]} PubChem Compound Summary for CID 75534, 2,3,5-Trimethylbenzoic acid. Retrieved from [\[Link\]](#)
- **Spectral Database:** National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General reference for benzamide shifts).

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Sources

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- 2. [pdf.benchchem.com \[pdf.benchchem.com\]](#)
- 3. [C₉H₁₂ 1,3,5-trimethylbenzene \(mesitylene\) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1,3,5-trimethylbenzene \(mesitylene\) 1-H nmr doc brown's advanced organic chemistry revision notes \[docbrown.info\]](#)
- 4. [pdf.benchchem.com \[pdf.benchchem.com\]](#)
- 5. [3,4,5-Trimethylbenzamide | C₁₀H₁₃NO | CID 145748 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- 6. [2,3,5-Trimethylbenzoic acid | C₁₀H₁₂O₂ | CID 75534 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- 7. [1,2,3-Trimethyl-5-nitrobenzene | C₉H₁₁NO₂ | CID 308738 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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